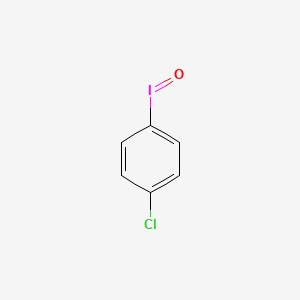
1-Chloro-4-iodosylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-iodosylbenzene is an organoiodine compound with the empirical formula C6H4ClIO. This compound is notable for its use as an oxo-transfer reagent in organic and coordination chemistry research. It is a colorless solid that plays a significant role in various chemical reactions due to its unique properties.
Méthodes De Préparation
The synthesis of 1-Chloro-4-iodosylbenzene typically involves the oxidation of 1-Chloro-4-iodobenzene. One common method includes the use of oxidizing agents such as peracetic acid or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
1-Chloro-4-iodosylbenzene undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen to various substrates.
Reduction: It can be reduced back to 1-Chloro-4-iodobenzene under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, where the iodosyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and the substrates involved.
Applications De Recherche Scientifique
1-Chloro-4-iodosylbenzene is used extensively in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as an oxo-transfer reagent in the synthesis of epoxides and other oxygen-containing compounds.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-iodosylbenzene involves the transfer of an oxygen atom to a substrate. This process typically occurs through the formation of a transient intermediate, which then decomposes to release the oxygen atom. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparaison Avec Des Composés Similaires
1-Chloro-4-iodosylbenzene can be compared to other similar compounds such as iodosobenzene and iodosylbenzene. These compounds also act as oxo-transfer reagents but differ in their reactivity and stability. For example, iodosobenzene is less reactive than this compound, making the latter more suitable for certain applications.
Similar compounds include:
Iodosobenzene: Used as an oxo-transfer reagent but with different reactivity.
Iodosylbenzene: Another oxo-transfer reagent with distinct properties.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable reagent in various chemical processes.
Propriétés
Numéro CAS |
52207-56-4 |
|---|---|
Formule moléculaire |
C6H4ClIO |
Poids moléculaire |
254.45 g/mol |
Nom IUPAC |
1-chloro-4-iodosylbenzene |
InChI |
InChI=1S/C6H4ClIO/c7-5-1-3-6(8-9)4-2-5/h1-4H |
Clé InChI |
NUTRTWQRDYLPFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1Cl)I=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















